molecular formula C18H17F4N3O5S B11493459 Ethyl 4-methyl-2-[(1,1,1-trifluoro-2-{[(4-fluorophenyl)carbonyl]amino}-3-methoxy-3-oxopropan-2-yl)amino]-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-[(1,1,1-trifluoro-2-{[(4-fluorophenyl)carbonyl]amino}-3-methoxy-3-oxopropan-2-yl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B11493459
M. Wt: 463.4 g/mol
InChI Key: CCMJFDJFKUNXCX-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-({1,1,1-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a thiazole ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-({1,1,1-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

ETHYL 4-METHYL-2-({1,1,1-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It may have potential therapeutic applications due to its bioactive properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-({1,1,1-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

ETHYL 4-METHYL-2-({1,1,1-TRIFLUORO-2-[(4-FLUOROPHENYL)FORMAMIDO]-3-METHOXY-3-OXOPROPAN-2-YL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H17F4N3O5S

Molecular Weight

463.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[[1,1,1-trifluoro-2-[(4-fluorobenzoyl)amino]-3-methoxy-3-oxopropan-2-yl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H17F4N3O5S/c1-4-30-14(27)12-9(2)23-16(31-12)25-17(15(28)29-3,18(20,21)22)24-13(26)10-5-7-11(19)8-6-10/h5-8H,4H2,1-3H3,(H,23,25)(H,24,26)

InChI Key

CCMJFDJFKUNXCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(C(=O)OC)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)F)C

Origin of Product

United States

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